molecular formula C14H9Cl3O2 B12293691 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3

Cat. No.: B12293691
M. Wt: 315.6 g/mol
InChI Key: RVZFFCSCPXYAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 is a synthetic compound primarily used in scientific research. It is characterized by its unique structure, which includes multiple chlorine atoms and a phenylethanone group. This compound is often utilized in proteomics research due to its stable isotope labeling properties .

Preparation Methods

The synthesis of 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and 5-chloro-2-phenylethanone.

    Reaction Conditions: The reaction typically involves the use of solvents like acetone and dichloromethane.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions to ensure complete conversion.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3 can be compared with other similar compounds:

Properties

Molecular Formula

C14H9Cl3O2

Molecular Weight

315.6 g/mol

IUPAC Name

1-[5-chloro-2-(2,4-dichlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3

InChI Key

RVZFFCSCPXYAPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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